十六烷醇

描述

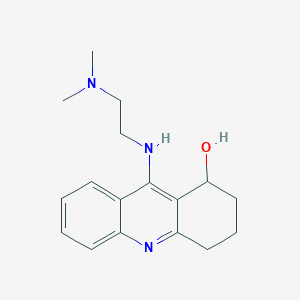

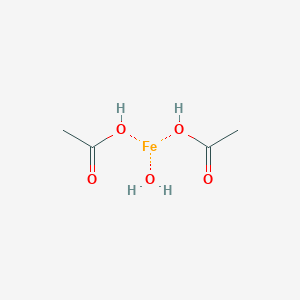

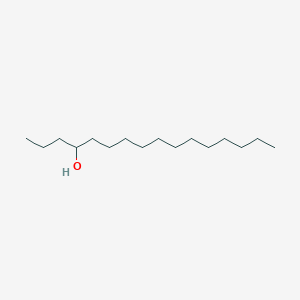

4-Hexadecanol, also known as Cetyl alcohol or Hexadecan-1-ol, is a C-16 fatty alcohol with the formula CH3(CH2)15OH . It appears as a waxy white solid or flakes at room temperature .

Synthesis Analysis

Cetyl alcohol was discovered in 1817 by the French chemist Michel Chevreul when he heated spermaceti, a waxy substance obtained from sperm whale oil, with caustic potash (potassium hydroxide). Flakes of cetyl alcohol were left behind on cooling . Modern production is based around the chemical reduction of ethyl palmitate . A study has shown that Saccharomyces cerevisiae can be engineered to produce 1-hexadecanol from xylose .Molecular Structure Analysis

The molecular formula of 4-Hexadecanol is C16H34O . Its molecular weight is 242.4406 . The IUPAC Standard InChI is InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 .Physical And Chemical Properties Analysis

4-Hexadecanol has a molar mass of 242.447 g·mol−1 . It has a very faint, waxy odor . It has a density of 0.811 g/cm3 . Its melting point is 49.3 °C (120.7 °F; 322.4 K) and boiling point is 344 °C (651 °F; 617 K) . It is insoluble in water but very soluble in ether, benzene, and chloroform . It is also soluble in acetone and slightly soluble in alcohol .科学研究应用

提高油包水乳液的稳定性:十六烷醇增加了非离子表面活性剂单层的粘度,这有利于油包水乳液的稳定性 (Elworthy, Florence, & Rogers, 1971).

减少水库中的蒸发:它已被用于显着减少储存水库中的蒸发损失。在一个大型水库中,在 14 天的测试期内,蒸发量减少了 37% (Chang, Walton, Woodward, & Berger, 1959). 另一项研究强调了其在节约蒸发失水的潜力,能够满足 4600 万人的平均年度家庭需求 (Timblin, Florey, & Garstka, 1962).

在大脑生物合成中的作用:十六烷醇迅速氧化为脂肪酸,脂肪酸是髓鞘化大脑中烷基和烯-1-基甘油磷脂生物合成中的关键中间体 (Schmid & Takahashi, 1970).

改善临床肺表面活性剂的特性:将十六烷醇添加到合成临床肺表面活性剂制剂中可以改善其铺展特性并影响膜的横向组织 (Zhu, Sun, Hao, & Zhang, 2016).

在表面活性剂、润滑剂和化妆品中的用途:作为各种表面活性剂、润滑剂、洗涤剂、药品和化妆品的成分,十六烷醇在这些行业中发挥着多功能作用 (Feng, Lian, & Zhao, 2015).

在热能储存中的潜力:一种基于十六烷醇和染料连接聚氨酯的新型相变复合材料已被证明可以有效储存热能 (Tang, Wang, Xu, Xiu, & Zhang, 2016).

未来方向

Cetyl alcohol is used in the cosmetic industry as an opacifier in shampoos, or as an emollient, emulsifier, or thickening agent in the manufacture of skin creams and lotions . It is also employed as a lubricant for nuts and bolts, and is the active ingredient in some “liquid pool covers” (forming a non-volatile surface layer to reduce water evaporation, related latent vaporization heat loss, and thus to retain heat in the pool) . Moreover, it can also be used as a non-ionic co-surfactant in emulsion applications . Future research may focus on improving its synthesis process and expanding its applications.

属性

IUPAC Name |

hexadecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMMILCKVYOFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275100, DTXSID70865486 | |

| Record name | 4-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hexadecanol | |

CAS RN |

29354-98-1, 19781-43-2 | |

| Record name | Hexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)